4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride
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Overview
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzopyran ring, a carboxylic acid group, and a piperidinyl ester moiety. It is often studied for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid with 2-hydroxy-3-(1-piperidinyl)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylflavone-8-carboxylic acid: A structurally similar compound with a benzopyran ring and carboxylic acid group.
Flavoxate hydrochloride: Another related compound with similar therapeutic applications.
Uniqueness
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 2-hydroxy-3-(1-piperidinyl)propyl ester, hydrochloride is unique due to its specific ester and piperidinyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
86433-58-1 |
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Molecular Formula |
C25H28ClNO5 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
(2-hydroxy-3-piperidin-1-ylpropyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H27NO5.ClH/c1-17-22(28)20-11-8-12-21(24(20)31-23(17)18-9-4-2-5-10-18)25(29)30-16-19(27)15-26-13-6-3-7-14-26;/h2,4-5,8-12,19,27H,3,6-7,13-16H2,1H3;1H |
InChI Key |
SDEDBVWEKXZPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCC(CN3CCCCC3)O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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